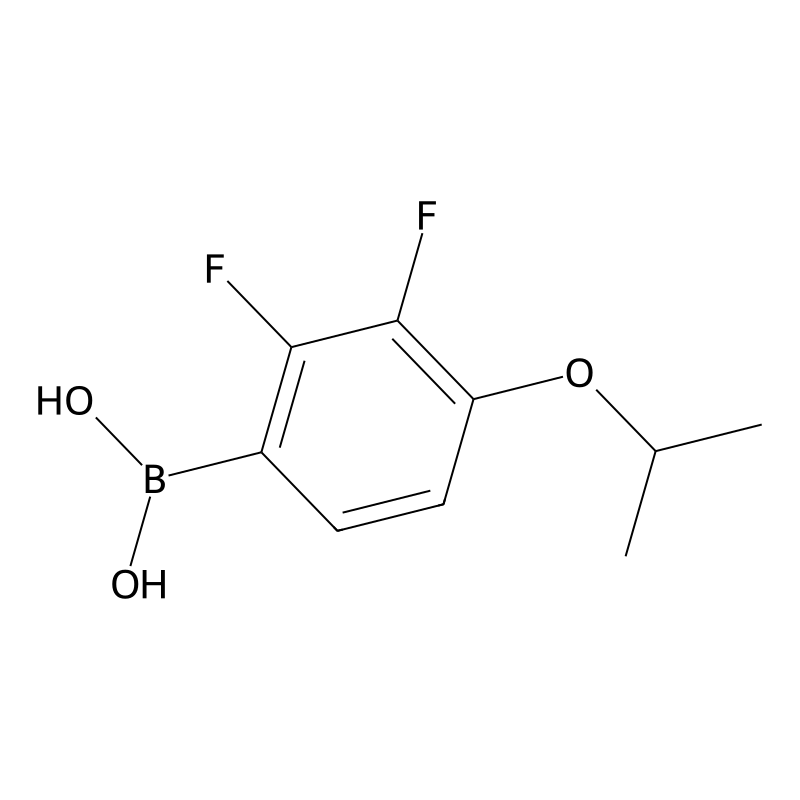

(2,3-Difluoro-4-isopropoxyphenyl)boronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic Synthesis: Boronic acids are valuable intermediates in organic synthesis, particularly in Suzuki-Miyaura couplings []. These reactions allow for the formation of carbon-carbon bonds between a boronic acid and a haloaryl compound. The specific functional groups present in (2,3-Difluoro-4-isopropoxyphenyl)boronic acid could be useful for the targeted synthesis of molecules with desired properties.

- Medicinal Chemistry: Due to the presence of the boronic acid group, (2,3-Difluoro-4-isopropoxyphenyl)boronic acid could be a potential building block for the development of new pharmaceuticals. Boronic acids have been explored in medicinal chemistry for their ability to interact with enzymes and other biological targets []. The combination of the fluorine and isopropoxy groups could influence the binding properties of the molecule.

(2,3-Difluoro-4-isopropoxyphenyl)boronic acid features a boronic acid functional group attached to a phenyl ring that has two fluorine atoms and an isopropoxy group. The presence of fluorine atoms can influence the compound's electronic properties, potentially enhancing its reactivity and selectivity in

(2,3-Difluoro-4-isopropoxyphenyl)boronic acid itself does not possess a known mechanism of action in biological systems. Its primary function is as a chemical building block for the synthesis of more complex molecules.

As with most organic compounds, it is advisable to handle (2,3-Difluoro-4-isopropoxyphenyl)boronic acid with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood. Specific data on its toxicity, flammability, and reactivity is limited. However, arylboronic acids may be mildly irritating to the skin and eyes [].

- Suzuki Coupling Reactions: This compound can participate in Suzuki cross-coupling reactions where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

- Formation of Boronate Esters: It can react with alcohols or phenols to form boronate esters, which are useful intermediates in organic synthesis.

- Ligand Exchange Reactions: The boron atom can undergo ligand exchange with various nucleophiles due to its Lewis acid character.

These reactions illustrate the versatility of (2,3-Difluoro-4-isopropoxyphenyl)boronic acid in synthetic organic chemistry.

The biological activity of (2,3-Difluoro-4-isopropoxyphenyl)boronic acid is tied to its interactions with biological macromolecules. Boronic acids generally exhibit:

- Enzyme Inhibition: They can inhibit enzymes such as serine proteases and glycosidases by forming reversible covalent bonds with hydroxyl groups on the active site.

- Anticancer Properties: Some boronic acids have shown potential as anticancer agents by interfering with cellular signaling pathways.

- Antiviral Activity: Certain derivatives have demonstrated antiviral properties by targeting viral enzymes.

The specific biological effects of (2,3-Difluoro-4-isopropoxyphenyl)boronic acid would depend on its concentration and the biological context in which it is used .

Synthesis of (2,3-Difluoro-4-isopropoxyphenyl)boronic acid typically involves several steps:

- Preparation of the Phenolic Precursor: The starting material can be synthesized via electrophilic aromatic substitution to introduce the isopropoxy and difluoro groups onto a phenol.

- Boronation Reaction: The phenolic precursor is then treated with boron trioxide or a boron reagent under acidic conditions to introduce the boronic acid functionality.

- Purification: The final product is purified using techniques such as recrystallization or chromatography.

These methods highlight the compound's synthetic accessibility for research and industrial applications.

(2,3-Difluoro-4-isopropoxyphenyl)boronic acid has several important applications:

- Organic Synthesis: It serves as a key reagent in the synthesis of complex organic molecules through cross-coupling reactions.

- Pharmaceutical Development: Due to its biological activity, it may be explored for developing new therapeutic agents.

- Material Science: Its unique properties make it suitable for developing advanced materials with specific functionalities.

Interaction studies involving (2,3-Difluoro-4-isopropoxyphenyl)boronic acid focus on its binding affinity to various biomolecules. Techniques such as surface plasmon resonance and nuclear magnetic resonance spectroscopy are commonly employed to evaluate these interactions. Understanding these binding mechanisms is crucial for predicting the compound's behavior in biological systems and its potential therapeutic effects .

Several compounds share structural similarities with (2,3-Difluoro-4-isopropoxyphenyl)boronic acid. Here’s a comparison highlighting its uniqueness:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 4-Isobutoxyphenylboronic Acid | Contains an isobutoxy group | Different alkoxy substituent affects reactivity |

| 2-Fluoro-4-methoxyphenylboronic Acid | Contains a methoxy group instead of isopropoxy | Variation in electronic properties due to methoxy |

| 3-Bromo-4-isopropoxyphenylboronic Acid | Contains bromine instead of fluorine | Halogen substitution alters reactivity profile |

The presence of fluorine atoms in (2,3-Difluoro-4-isopropoxyphenyl)boronic acid enhances its electrophilicity compared to other similar compounds, potentially increasing its effectiveness in certain

Retrosynthetic analysis provides the strategic framework for approaching the synthesis of (2,3-Difluoro-4-isopropoxyphenyl)boronic acid through systematic disconnection of the target molecule into accessible precursors [1] [2]. The retrosynthetic approach involves identifying key strategic bonds and functional group transformations that can be efficiently executed in the forward synthetic direction.

The primary retrosynthetic disconnection involves the carbon-boron bond formation, which can be achieved through several established methodologies [3] [4]. The most strategically advantageous approach involves disconnection at the carbon-boron bond, revealing an aryl halide precursor that can undergo metal-catalyzed borylation. This approach leverages the extensive methodological development in transition metal-catalyzed borylation reactions, particularly the Miyaura borylation and related transformations [5].

Alternative retrosynthetic strategies include the direct functionalization of simpler arylboronic acid precursors through electrophilic aromatic substitution or nucleophilic aromatic substitution pathways. These approaches require careful consideration of the electronic effects imposed by the fluorine substituents and the isopropoxy group, which significantly influence the reactivity patterns and regioselectivity of subsequent transformations [6].

The retrosynthetic analysis must also account for the strategic installation of the fluorine atoms, which can be introduced through various methodologies including direct fluorination of aromatic precursors, nucleophilic aromatic substitution with fluoride sources, or the use of fluorinated building blocks in cross-coupling reactions [6] [7]. The positioning of the fluorine atoms at the 2,3-positions relative to the boronic acid functionality requires careful consideration of electronic effects and steric factors that influence both the synthetic feasibility and the stability of intermediates.

Laboratory-Scale Synthesis

Laboratory-scale synthesis of (2,3-Difluoro-4-isopropoxyphenyl)boronic acid typically involves multi-step sequences that allow for careful optimization of reaction conditions and purification protocols. The synthetic approach must balance efficiency, yield, and practical considerations including reagent cost, safety, and environmental impact.

Synthesis of Phenolic Precursors

One effective approach involves the selective fluorination of phenolic precursors using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide [7]. These reagents enable the introduction of fluorine atoms at specific positions on the aromatic ring, although the regioselectivity must be carefully controlled through the choice of reaction conditions and protecting group strategies.

Alternative approaches utilize nucleophilic aromatic substitution reactions with fluoride sources to introduce fluorine atoms into electron-deficient aromatic systems [7]. This methodology requires the presence of appropriate leaving groups such as nitro groups or halides, which can be selectively replaced by fluoride under appropriate reaction conditions.

The synthesis of phenolic precursors may also involve the use of fluorinated building blocks in cross-coupling reactions, which can provide access to complex fluorinated aromatic systems through established methodologies such as the Suzuki-Miyaura coupling or related transformations [6] [9]. This approach offers advantages in terms of regioselectivity and functional group tolerance, although it requires access to appropriately functionalized fluorinated coupling partners.

Isopropoxylation Strategies

The installation of the isopropoxy group at the 4-position requires strategic consideration of the electronic effects imposed by the adjacent fluorine substituents and the optimal timing within the overall synthetic sequence . Several methodologies are available for isopropoxylation, each with specific advantages and limitations.

The Williamson ether synthesis represents the most direct approach for isopropoxylation, involving the reaction of a phenolic precursor with an appropriate isopropyl halide under basic conditions . This methodology typically requires the use of strong bases such as potassium carbonate or sodium hydride, and the reaction can be conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Alternative approaches for isopropoxylation include the use of isopropyl triflate or related electrophilic reagents, which can provide improved reactivity and selectivity under certain reaction conditions . These reagents are particularly useful when dealing with electron-deficient aromatic systems where traditional alkylation methods may be ineffective.

The isopropoxylation can also be achieved through transition metal-catalyzed coupling reactions, particularly when the phenolic precursor contains appropriate functional groups that can participate in cross-coupling reactions . This approach offers advantages in terms of functional group tolerance and regioselectivity, although it requires careful optimization of catalyst systems and reaction conditions.

Boronation Techniques

The introduction of the boronic acid functionality represents the final key transformation in the synthetic sequence, requiring careful selection of methodology to ensure high yield and purity of the target compound [3] [4] [11]. Multiple approaches are available for boronation, each with specific advantages and limitations.

The Miyaura borylation reaction represents one of the most widely used methods for boronation, involving the palladium-catalyzed coupling of aryl halides with bispinacolato diboron or related diboron reagents [3] [5]. This methodology typically proceeds under mild conditions with excellent functional group tolerance, making it particularly suitable for complex fluorinated substrates.

The reaction typically employs palladium catalysts such as Pd(dppf)Cl2 or Pd(OAc)2 in combination with appropriate ligands, and requires the use of bases such as potassium acetate or triethylamine [3]. The reaction can be conducted in various solvents including dioxane, toluene, or dimethylformamide, and typically proceeds at temperatures ranging from 80-120°C.

Alternative boronation methods include the use of Grignard reagents with trialkyl borates, which provides a more traditional approach to boronic acid synthesis [4]. This methodology involves the formation of an aryl Grignard reagent followed by reaction with trimethyl borate or related reagents, followed by hydrolysis to yield the boronic acid product.

The Grignard-based approach typically requires the use of anhydrous conditions and careful temperature control, with the initial Grignard formation conducted at low temperatures followed by warming to room temperature for the boronation step [4]. The hydrolysis step requires careful control of pH and temperature to ensure complete conversion and minimize decomposition of the boronic acid product.

Industrial and Large-Scale Synthesis

The transition from laboratory-scale to industrial production of (2,3-Difluoro-4-isopropoxyphenyl)boronic acid requires comprehensive optimization of synthetic routes, process conditions, and purification methods to achieve cost-effective and scalable manufacturing [12] [13] [14].

Continuous Flow and Batch Processing

Modern industrial synthesis increasingly relies on continuous flow processing to achieve improved efficiency, safety, and environmental performance compared to traditional batch methods [12] [13] [14]. Continuous flow synthesis offers several advantages including precise temperature control, improved mixing efficiency, reduced safety risks, and enhanced scalability.

The implementation of continuous flow synthesis for (2,3-Difluoro-4-isopropoxyphenyl)boronic acid production requires careful optimization of residence times, flow rates, and reaction temperatures to ensure complete conversion and high product quality [12]. The modular nature of flow systems allows for easy optimization of individual reaction steps and facilitates the integration of multiple synthetic transformations into a single continuous process.

Flow reactors offer particular advantages for organometallic reactions, including the Miyaura borylation and related transformations, due to their ability to maintain precise control over reaction conditions and minimize the formation of byproducts [12] [13]. The enhanced heat and mass transfer characteristics of flow systems enable the use of higher reaction temperatures and concentrations while maintaining excellent safety profiles.

The integration of continuous flow synthesis with automated monitoring and control systems enables real-time optimization of process parameters and ensures consistent product quality [12]. Process analytical technology (PAT) systems can be integrated into flow reactors to provide continuous monitoring of reaction progress, temperature, pressure, and product composition.

Batch processing remains important for certain synthetic steps, particularly those involving complex purification requirements or when flexibility in production volumes is required [12]. Hybrid approaches combining batch and continuous flow elements can provide optimal solutions for specific synthetic challenges while maintaining the advantages of both approaches.

Process Optimization and Yield Enhancement

Process optimization for large-scale synthesis requires comprehensive analysis of all factors affecting yield, purity, and cost-effectiveness [12] [15]. The optimization process typically involves systematic evaluation of reaction parameters, catalyst systems, solvent choices, and purification methods to identify optimal conditions for industrial production.

Temperature optimization represents a critical factor in process development, as it affects both reaction rates and selectivity [12]. The optimal temperature profile must balance the need for rapid reaction rates with the requirement to minimize side reactions and product decomposition. Advanced temperature control systems enable precise temperature profiling throughout the reaction sequence.

Catalyst optimization involves systematic screening of catalyst systems, ligands, and loading levels to identify optimal conditions for each transformation [12]. The selection of catalyst systems must consider not only activity and selectivity but also cost, availability, and recyclability. Modern catalyst screening approaches utilize high-throughput methodologies to rapidly evaluate multiple catalyst systems under relevant reaction conditions.

Solvent selection plays a crucial role in process optimization, affecting not only reaction rates and selectivity but also environmental impact and downstream processing requirements [12]. The selection of optimal solvent systems must consider factors including toxicity, flammability, cost, and recyclability. Green solvent initiatives increasingly favor the use of water, supercritical carbon dioxide, and other environmentally benign solvents.

Mixing optimization ensures efficient mass transfer and uniform reaction conditions throughout the reaction system [12]. The design of mixing systems must consider factors including viscosity, phase behavior, and heat transfer requirements. Advanced mixing systems including static mixers, microreactors, and specialized impeller designs can provide improved mixing efficiency and reduced energy consumption.

Green Chemistry Approaches

The implementation of green chemistry principles in the synthesis of (2,3-Difluoro-4-isopropoxyphenyl)boronic acid addresses environmental concerns and regulatory requirements while potentially reducing production costs [16] [17] [18]. Green chemistry approaches focus on minimizing waste generation, reducing energy consumption, and eliminating the use of hazardous materials.

Solvent-free synthesis represents one of the most significant green chemistry approaches, eliminating the need for organic solvents and reducing waste generation [16]. Solvent-free conditions can be achieved through the use of neat reactions, solid-phase synthesis, or alternative reaction media such as supercritical fluids. The implementation of solvent-free conditions requires careful optimization of reaction parameters and may require specialized equipment.

Aqueous synthesis offers significant environmental advantages by replacing organic solvents with water as the reaction medium [16]. Aqueous conditions can provide unique reactivity patterns and enable the use of water-soluble catalysts and reagents. The implementation of aqueous synthesis requires careful consideration of substrate solubility and may require the use of phase-transfer catalysts or surfactants.

Microwave-assisted synthesis provides rapid heating and improved energy efficiency compared to conventional heating methods [16] [17]. Microwave heating can enable rapid reaction times and improved selectivity through precise temperature control and uniform heating. The implementation of microwave-assisted synthesis requires specialized equipment and careful optimization of heating parameters.

Biocatalysis offers highly selective and environmentally benign synthetic approaches using enzymes or whole-cell systems [16]. Enzymatic transformations typically proceed under mild conditions with high selectivity and minimal waste generation. The implementation of biocatalysis requires careful selection of appropriate enzyme systems and optimization of reaction conditions.

Catalyst recycling reduces the consumption of expensive transition metal catalysts and minimizes metal waste [16]. Catalyst recycling can be achieved through heterogeneous catalyst systems, catalyst immobilization, or specialized separation techniques. The implementation of catalyst recycling requires careful consideration of catalyst stability and separation methods.

Purification and Isolation

The purification and isolation of (2,3-Difluoro-4-isopropoxyphenyl)boronic acid requires specialized techniques due to the unique properties of boronic acids, including their tendency to form reversible covalent bonds with diols and their susceptibility to hydrolysis under certain conditions [19] [20] [21].

Chromatographic Techniques

Chromatographic purification of boronic acids presents unique challenges due to their tendency to interact with silica gel and other stationary phases through hydrogen bonding and Lewis acid-base interactions [19] [20]. Traditional silica gel chromatography often results in poor recovery and broad peak shapes due to strong adsorption of boronic acids to the silica surface.

Specialized chromatographic techniques have been developed to address these challenges, including the use of boric acid-doped silica gel, which neutralizes the acidic sites on the silica surface and reduces unwanted interactions with boronic acids [19]. The boric acid doping process involves treating silica gel with boric acid solutions to create a modified stationary phase that provides improved peak shapes and recovery for boronic acid compounds.

Reversed-phase chromatography using C18 or similar stationary phases can provide effective separation of boronic acids from impurities while minimizing unwanted interactions [19] [22]. The use of buffered mobile phases helps maintain consistent pH conditions and prevents decomposition of boronic acids during chromatographic separation. Mobile phase additives such as ammonium acetate or triethylamine can improve peak shapes and separation efficiency.

Supercritical fluid chromatography (SFC) has emerged as a powerful technique for boronic acid purification, offering rapid separation times and excellent resolution [23] [24]. SFC systems utilizing supercritical carbon dioxide as the mobile phase with polar co-solvents such as methanol provide effective separation of boronic acids with minimal environmental impact. The use of ammonia as a mobile phase additive can improve peak shapes and reduce tailing effects.

High-performance liquid chromatography (HPLC) methods have been developed specifically for boronic acid analysis and purification, utilizing specialized column materials and mobile phase systems [22] [25]. The development of HPLC methods requires careful optimization of mobile phase composition, pH, and flow rates to achieve optimal separation and recovery. Modern HPLC systems with advanced detection methods including mass spectrometry enable sensitive and selective analysis of boronic acid compounds.

Crystallization and Recrystallization

Crystallization represents the most commonly used method for purification of boronic acids at both laboratory and industrial scales [20] [26]. The crystallization process must be carefully optimized to achieve high purity and yield while minimizing the formation of undesirable polymorphs or hydrates.

Recrystallization from hot water or aqueous ethanol solutions represents the most frequently employed purification method for boronic acids [20]. The process typically involves dissolving the crude boronic acid in hot water or ethanol, followed by slow cooling to promote crystal formation. The crystallization process can be enhanced through the use of seed crystals or controlled cooling rates.

Solvent selection for crystallization must consider factors including solubility, stability, and crystal quality [20]. Water and ethanol are preferred solvents due to their environmental compatibility and ability to form high-quality crystals. The use of mixed solvent systems can provide improved control over crystal morphology and size distribution.

Co-crystallization techniques have been developed to improve the physical properties of boronic acids and facilitate purification [26] [27]. Co-crystals formed with appropriate co-formers can provide improved stability, solubility, and handling properties. The selection of co-formers requires careful consideration of hydrogen bonding patterns and molecular complementarity.

Crystallization from the melt represents an alternative purification method for boronic acids with appropriate thermal stability [26]. This technique involves melting the crude material followed by controlled cooling to promote crystal formation. Melt crystallization can provide high purity products without the use of solvents, although it requires careful temperature control and may be limited to thermally stable compounds.

Characterization and Quality Control

Comprehensive characterization of (2,3-Difluoro-4-isopropoxyphenyl)boronic acid requires the application of multiple analytical techniques to confirm structure, purity, and stability [22] [25] [24]. The characterization process must address the unique properties of boronic acids and provide reliable methods for quality control in both research and industrial settings.

Analytical Method Development

The development of analytical methods for boronic acid characterization requires careful consideration of their unique chemical properties and potential instability under certain conditions [22] [25] [24]. Analytical methods must be capable of providing accurate and precise measurements while avoiding conditions that might cause decomposition or chemical modification of the boronic acid functionality.

Nuclear magnetic resonance (NMR) spectroscopy provides fundamental structural information for boronic acids, with 11B NMR spectroscopy being particularly important for confirming the presence and environment of the boron atom [28]. The 11B NMR chemical shift typically appears in the range of 20-30 ppm for arylboronic acids, and the chemical shift can provide information about the electronic environment and coordination state of the boron atom.

1H and 13C NMR spectroscopy provide detailed information about the organic framework and substitution patterns [28]. The integration of NMR signals can provide quantitative information about purity and the presence of impurities. The use of internal standards and relaxation delay optimization ensures accurate quantitative measurements.

Mass spectrometry provides molecular weight confirmation and structural information through fragmentation patterns [22] [25]. Electrospray ionization (ESI) mass spectrometry is particularly suitable for boronic acids, enabling the detection of molecular ion peaks and characteristic fragment ions. The use of negative ion mode often provides better sensitivity for boronic acids due to their acidic nature.

Infrared spectroscopy provides information about functional groups and can be used to confirm the presence of boronic acid functionality through characteristic B-O stretching vibrations [28]. The B-O stretching frequency typically appears in the range of 1350-1380 cm-1, and the O-H stretching of the boronic acid group appears as a broad absorption in the 3200-3500 cm-1 region.

High-performance liquid chromatography (HPLC) provides quantitative purity analysis and can detect trace impurities that might not be visible in other analytical techniques [22] [25]. The development of HPLC methods requires careful optimization of mobile phase composition, column selection, and detection methods to achieve adequate separation and sensitivity.

Certificates of Analysis and Regulatory Compliance

The preparation of certificates of analysis (COA) for (2,3-Difluoro-4-isopropoxyphenyl)boronic acid requires comprehensive documentation of analytical results and adherence to regulatory requirements [29] [30] [31]. Certificates of analysis serve as critical quality control documents that provide assurance of product quality and regulatory compliance.

The certificate of analysis must include detailed information about the analytical methods used, including method validation parameters such as accuracy, precision, linearity, and detection limits [29] [30]. The analytical methods must be validated according to recognized guidelines such as International Conference on Harmonization (ICH) requirements or equivalent regulatory standards.

Product identification information must be clearly documented, including the chemical name, molecular formula, molecular weight, and Chemical Abstracts Service (CAS) registry number [29] [30]. Batch or lot numbers must be clearly identified to ensure traceability and facilitate recall procedures if necessary. The manufacturing date and expiration date must be clearly indicated based on stability studies.

Analytical results must be presented in a clear and organized format, including the specification limits and actual test results [29] [30]. The certificate must include results for all critical quality attributes including purity, water content, residual solvents, and heavy metals. The analytical methods used for each test must be clearly identified and referenced.

Regulatory compliance information must be included to demonstrate adherence to applicable regulations and guidelines [31]. This may include information about Good Manufacturing Practice (GMP) compliance, environmental regulations, and safety requirements. The certificate must be signed by authorized personnel and include contact information for technical support.

Storage and handling recommendations must be provided to ensure product stability and safety [29] [30]. This includes information about appropriate storage conditions, compatibility with other materials, and safety precautions. The certificate may also include information about transportation requirements and emergency procedures.

Comparison of Synthetic Routes for Related Arylboronic Acids

The synthetic approaches developed for (2,3-Difluoro-4-isopropoxyphenyl)boronic acid can be compared with methodologies used for related arylboronic acid derivatives to identify optimal strategies and highlight unique challenges [3] [33]. This comparative analysis provides insights into the effects of different substitution patterns on synthetic feasibility and helps guide the selection of optimal synthetic approaches.

Electron-withdrawing substituents such as fluorine atoms generally facilitate nucleophilic aromatic substitution reactions while potentially inhibiting electrophilic aromatic substitution processes [6] [34]. The presence of multiple fluorine atoms in the 2,3-positions creates a highly electron-deficient aromatic system that affects the reactivity of the boronic acid functionality and influences the selection of synthetic methods.

The comparison of synthetic yields across different arylboronic acid derivatives reveals significant variations depending on the substitution pattern and electronic properties [3] [35]. Electron-rich arylboronic acids typically provide higher yields in cross-coupling reactions, while electron-deficient systems may require modified reaction conditions or alternative methodologies to achieve comparable results.

The stability of different arylboronic acid derivatives varies significantly with substitution pattern, with electron-withdrawing groups generally providing increased stability toward hydrolysis and decomposition [28]. The fluorine substituents in (2,3-Difluoro-4-isopropoxyphenyl)boronic acid contribute to enhanced stability compared to electron-rich analogs, which may facilitate purification and storage.

The purification requirements for different arylboronic acid derivatives vary with their physical properties and stability characteristics [19] [20]. Electron-deficient arylboronic acids typically show improved chromatographic behavior and crystallization properties compared to electron-rich analogs, which may facilitate large-scale purification processes.

The analytical characterization of different arylboronic acid derivatives requires method optimization based on their specific properties and potential interferences [22] [25]. The presence of fluorine substituents provides unique opportunities for 19F NMR characterization while potentially affecting the sensitivity of other analytical methods.